6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol
Overview
Description
“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is a synthetic compound that has gained interest in the field of medicinal chemistry. It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a low alkyl group instead of the phenyl group at the 3-position of the morpholine moiety aiming to improve pharmacokinetic profiles resulted in potent low molecular weight GSK-3β inhibitors .
Molecular Structure Analysis
The molecular structure of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is complex and detailed analysis can be found in high-resolution structural studies . These studies are beginning to unravel the atomic details of allosteric transitions that govern GPCR biology .
Chemical Reactions Analysis
The chemical reactions involving “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” are complex and involve multiple steps . The reactions are typically catalyzed by enzymes or whole cells, which can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, are used in the synthesis of various compounds due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Local Radiotherapy of Cancer
Methods for synthesis of F 18 substituted pyridines, which include “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Synthesis of Anticancer Drugs
“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is used as a precursor for the synthesis of anticancer drugs . This highlights its importance in the field of medicinal chemistry .
Activation of Ion Channels
Compounds similar to “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” have been found to activate certain types of membrane ion channels in native cells . This could potentially lead to new therapeutic strategies for various diseases .
Fungicidal Activity
Pyrimidinamine derivatives, which could potentially include “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, have shown excellent fungicidal activity . This suggests potential applications in the field of agriculture .
Synthesis of Voriconazole
“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” could potentially be used in the synthesis of voriconazole, a widely used antifungal medication .
Synthesis of Halohydroxypyridines
“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . These compounds have various applications in organic synthesis .
Development of Fluorinated Chemicals
The introduction of fluorine atoms into lead structures, such as “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol”, is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This has led to the development of a large number of compounds possessing fluorine-containing substituents on aryl rings .
Future Directions
The future directions for the research and development of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” and similar compounds are promising. There is a large room for improving the structure and activity of these compounds . They are being explored for their potential as therapeutic agents, and some have entered clinical trials .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the human class c gpcr metabotropic glutamate receptor 5 . This receptor plays a crucial role in the central nervous system, mediating excitatory synaptic transmission.
Mode of Action
It is known that similar compounds act as negative allosteric modulators of the metabotropic glutamate receptor 5 . This means they bind to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s activity.
Biochemical Pathways
The modulation of the metabotropic glutamate receptor 5 can impact various downstream signaling pathways, including those involved in synaptic plasticity and neuronal excitability .
Result of Action
The modulation of the metabotropic glutamate receptor 5 can lead to changes in neuronal excitability and synaptic transmission .
properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-1-6(3-11-4-7)8-2-9(14)13-5-12-8/h1-5H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTNKJFLHYBMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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